4-Chloro-6-(naphthalen-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClN2 |
|---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
4-chloro-6-naphthalen-1-ylpyrimidine |
InChI |
InChI=1S/C14H9ClN2/c15-14-8-13(16-9-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |
InChI Key |
VVROTKMNYYDPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC=N3)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Chemistry of 4 Chloro 6 Naphthalen 1 Yl Pyrimidine
Nucleophilic Aromatic Substitution Reactions of the Chloro Group
Nucleophilic aromatic substitution (SNAr) is the most prominent reaction pathway for 4-Chloro-6-(naphthalen-1-yl)pyrimidine. The two nitrogen atoms in the pyrimidine (B1678525) ring act as strong electron-withdrawing groups, which activates the C4-position for attack by nucleophiles. This reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted before being restored upon the expulsion of the chloride ion.
The chloro group at the C4-position readily undergoes displacement by a variety of nitrogen-based nucleophiles, including primary and secondary amines. This reactivity has been demonstrated in structurally related compounds, such as 2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile, which serves as a useful analogue. Reactions of this compound with various amines, including aliphatic and aromatic diamines as well as hydrazine (B178648), proceed efficiently, typically by refluxing in a suitable solvent like ethanol. nih.govacs.org These reactions afford a straightforward route to a diverse range of 4-amino-6-(naphthalen-1-yl)pyrimidine derivatives. nih.gov The reaction of halogenopyrimidines with amines is one of the most utilized and significant reactions in pyrimidine chemistry. researchgate.net
The general procedure involves heating the chloropyrimidine derivative with the desired amine in a solvent, often leading to the precipitation of the product upon cooling. nih.gov
| Nitrogen Nucleophile | Reaction Conditions | Product Structure | Reference |
|---|---|---|---|
| n-Octyl amine | EtOH, Reflux, 2h | N-octyl-6-(naphthalen-1-yl)pyrimidin-4-amine | nih.gov |
| p-Phenylenediamine | EtOH, Reflux, 2h | N1-(6-(naphthalen-1-yl)pyrimidin-4-yl)benzene-1,4-diamine | nih.gov |
| Ethylene diamine | EtOH, Reflux, 2h | N1,N1'-(ethane-1,2-diyl)bis(6-(naphthalen-1-yl)pyrimidin-4-amine) | nih.gov |
| Hydrazine hydrate (B1144303) | EtOH, Reflux, 2h | 4-Hydrazinyl-6-(naphthalen-1-yl)pyrimidine | nih.gov |
Note: The reactions listed are based on the reactivity of the analogous compound 2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile. nih.gov
Similar to other activated chloropyrimidines, this compound is expected to react with oxygen-centered nucleophiles such as alkoxides and phenoxides. These reactions typically proceed under basic conditions to generate the corresponding ethers. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield 4-methoxy-6-(naphthalen-1-yl)pyrimidine.
Reactions with sulfur-centered nucleophiles, such as thiols and thiophenols, are also anticipated. These reactions are generally facile and provide the corresponding 4-thioether derivatives. Thiols are effective nucleophiles for substitution reactions on pyrimidine rings, often proceeding via an addition-elimination pathway. nih.gov While thiols may be less reactive than corresponding alcohols in some contexts, their reactions with activated chloroheterocycles are well-established. rsc.org
The chloro substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds at the C4-position. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly effective method for the arylation or vinylation of this compound. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, K₃PO₄) to couple the chloropyrimidine with an appropriate boronic acid or boronate ester. nih.govnih.govmdpi.com The synthesis of structurally similar compounds like 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine has been successfully achieved on a large scale using this methodology. researchgate.net
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine like triethylamine) to couple the chloropyrimidine with a terminal alkyne. wikipedia.orgbeilstein-journals.org This method provides access to 4-alkynyl-6-(naphthalen-1-yl)pyrimidines, which are valuable intermediates for further synthetic transformations. rsc.org The reactivity of chloro-substituted pyrimidines in Sonogashira couplings is well-documented. rsc.org
| Coupling Reaction | Carbon Nucleophile | Typical Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-6-(naphthalen-1-yl)pyrimidine | nih.govnih.gov |
| Suzuki-Miyaura | Heteroarylboronic acid | Pd(OAc)₂ / PPh₃ / K₃PO₄ | 4-Heteroaryl-6-(naphthalen-1-yl)pyrimidine | researchgate.net |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynyl-6-(naphthalen-1-yl)pyrimidine | wikipedia.orgrsc.org |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 4-Alkenyl-6-(naphthalen-1-yl)pyrimidine | nih.gov |
Functionalization and Modification of the Pyrimidine Ring System
Beyond substitution of the chloro group, the pyrimidine ring itself can undergo further chemical transformations, although these are often more challenging due to the ring's inherent electron-deficient character.
Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally disfavored due to the deactivating effect of the two ring nitrogen atoms. wikipedia.org Reactions such as nitration or halogenation typically require harsh conditions and often result in low yields. masterorganicchemistry.commasterorganicchemistry.com For this compound, electrophilic attack is far more likely to occur on the more electron-rich naphthalene (B1677914) ring system than on the pyrimidine core.
Oxidation of the pyrimidine ring nitrogens is a more feasible transformation. Treatment with oxidizing agents like hydrogen peroxide in trifluoroacetic anhydride (B1165640) or other peroxy acids can lead to the formation of the corresponding N-oxide. rsc.org Oxidation can also occur at the 5,6-double bond of the pyrimidine ring under specific conditions, for example using osmium tetroxide, leading to dihydroxylated products. nih.gov
The chloro group at the C4-position can be removed through reductive dehalogenation. This is commonly achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. oregonstate.edu This reaction would yield 4-(naphthalen-1-yl)pyrimidine. acs.org
Ring-opening of the pyrimidine nucleus is not a common reaction and typically requires specific structural features or harsh reaction conditions. rsc.org The presence of strong electron-withdrawing groups, such as a nitro group, can make the ring more susceptible to cleavage by strong nucleophiles. rsc.org In some cases, UV irradiation can induce photochemical ring-opening reactions. acs.org For this compound, ring-opening is not an expected pathway under standard synthetic conditions but might be initiated by attack of a potent nucleophile at the C6 position, potentially leading to an aza-Zincke imine intermediate that could undergo further transformation. researchgate.net
Transformations Involving the Naphthalene Moiety
Peripheral Functionalization of the Naphthalene Ring
The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution reactions. Generally, naphthalene is more reactive than benzene (B151609) in such substitutions. libretexts.org The position of substitution on the naphthalene ring is directed by the existing pyrimidine substituent and the inherent reactivity of the different positions of the naphthalene core.
Electrophilic attack on a monosubstituted naphthalene can, in principle, occur at seven different positions. For a 1-substituted naphthalene, the α-positions (4 and 5) and the peri-position (8) are generally favored electronically. However, the steric bulk of the pyrimidine ring at the 1-position can influence the regioselectivity of these reactions.
Nitration: The nitration of naphthalene typically occurs preferentially at the α-position (1-position) due to the formation of a more stable carbocation intermediate. youtube.comvedantu.comstackexchange.com In the case of this compound, the pyrimidine ring itself is an electron-withdrawing group, which would deactivate the naphthalene ring towards electrophilic attack. However, substitution is still possible under appropriate conditions. The expected major products would be the 4-nitro and 5-nitro isomers, with potential for the 8-nitro isomer as well, depending on the reaction conditions. The ratio of these isomers can vary based on the specific nitrating agent and reaction parameters used. nih.govnih.gov
Halogenation: Halogenation of naphthalene, such as bromination or chlorination, also predominantly occurs at the 1-position without the need for a catalyst. wikipedia.org For this compound, direct halogenation would likely lead to substitution on the naphthalene ring rather than the already chlorine-substituted pyrimidine ring. The expected products would be the 4-halo and 5-halo derivatives.
Sulfonation: The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. wikipedia.orgstackexchange.com At lower temperatures, the reaction is kinetically controlled and yields naphthalene-1-sulfonic acid as the major product. At higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is favored. stackexchange.comwordpress.com For this compound, sulfonation at a lower temperature would be expected to yield the 4-sulfonic acid derivative. It is important to note that the steric hindrance between a substituent at the 1-position and a potential incoming group at the 8-position can be significant, making substitution at the 4- and 5-positions more likely. stackexchange.com
| Reaction | Reagents | Expected Major Isomeric Products | Controlling Factors |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-nitro-6-(naphthalen-1-yl)pyrimidine, 5-nitro-6-(naphthalen-1-yl)pyrimidine | Electronic effects, Steric hindrance |
| Halogenation (e.g., Bromination) | Br₂ | 4-bromo-6-(naphthalen-1-yl)pyrimidine, 5-bromo-6-(naphthalen-1-yl)pyrimidine | Electronic effects |
| Sulfonation (Kinetic Control) | H₂SO₄ (low temp.) | 4-(4-chloro-6-pyrimidinyl)naphthalene-1-sulfonic acid | Kinetic control, Steric hindrance |
| Sulfonation (Thermodynamic Control) | H₂SO₄ (high temp.) | 5-(4-chloro-6-pyrimidinyl)naphthalene-2-sulfonic acid | Thermodynamic control |
Influence of the Naphthalene Substituent on Pyrimidine Reactivity
The naphthalen-1-yl group at the 6-position of the pyrimidine ring exerts both electronic and steric effects that modulate the reactivity of the pyrimidine core, particularly the lability of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr).
Steric Effects: The naphthalen-1-yl group is significantly bulkier than a phenyl group or smaller alkyl substituents. This steric bulk can hinder the approach of a nucleophile to the 4-position of the pyrimidine ring. The extent of this steric hindrance depends on the size of the incoming nucleophile. For smaller nucleophiles, the effect may be minimal, but for larger, more sterically demanding nucleophiles, the reaction rate could be significantly reduced. The dihedral angle between the pyrimidine and naphthalene rings, which is influenced by the substitution pattern, will also play a role in the degree of steric hindrance. In related structures like 4,6-dimethyl-2-(naphthalen-1-yl)pyrimidine, the dihedral angles between the pyrimidine and naphthalene rings are around 38-39°. nih.gov A similar non-planar arrangement is expected for this compound, which would influence the accessibility of the C4 position.
| Effect | Description | Impact on Nucleophilic Substitution at C4-Cl |
|---|---|---|
| Electronic | The naphthalene ring can donate electron density to the pyrimidine ring via resonance. | Slight decrease in the electrophilicity of the C4 carbon, potentially leading to a minor decrease in reaction rate compared to pyrimidines with strongly electron-withdrawing groups. |
| Steric | The bulky nature of the naphthalen-1-yl group can physically obstruct the approach of nucleophiles to the C4 position. | Significant decrease in reaction rate, especially with bulky nucleophiles. The effect is dependent on the size and nature of the attacking nucleophile. |
Advanced Structural Analysis and Crystallography
Single-Crystal X-ray Diffraction Studies of Analogous Compounds
To elucidate the structural characteristics of 4-Chloro-6-(naphthalen-1-yl)pyrimidine, data from analogous compounds containing the naphthalene-pyrimidine framework is examined. A notable example is 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine, for which detailed crystallographic data has been reported. nih.govresearchgate.net The analysis of this and other similar structures allows for a predictive understanding of the target molecule's crystal system, space group, and unit cell dimensions.
For instance, the crystal structure analysis of 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine revealed a monoclinic crystal system. nih.govresearchgate.net It is plausible that this compound would adopt a similar crystal packing. The crystallographic data for this related compound is summarized in the table below.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂ |
| Molecular Weight | 234.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.9022 (18) |
| b (Å) | 11.4756 (14) |
| c (Å) | 15.9499 (19) |
| β (°) | 111.028 (1) |
| Volume (ų) | 2546.0 (5) |
| Z | 8 |
Conformational Analysis of the Naphthalene-Pyrimidine Linkage
In the solid state, this conformation is influenced by steric hindrance and intermolecular packing forces. Studies of analogous compounds show that the naphthalene (B1677914) and pyrimidine (B1678525) rings are generally not coplanar. For example, in the two independent molecules of 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine found in the asymmetric unit, the dihedral angles between the pyrimidine and naphthalene rings are 38.20(5)° and 39.35(5)°. nih.govresearchgate.net Another related structure, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide, exhibits a dihedral angle of 55.5(1)° between the pyrimidine and naphthalene ring systems. nih.gov In a pyridine-based analogue, 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile, the dihedral angle between the central pyridine (B92270) ring and the naphthyl group is 49.2(2)°. nih.gov
This consistent observation of a twisted conformation across several related structures strongly suggests that this compound also adopts a non-planar conformation in the solid state, with a significant dihedral angle between the two ring systems.
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine (Molecule 1) | 38.20 (5) | nih.govresearchgate.net |
| 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine (Molecule 2) | 39.35 (5) | nih.govresearchgate.net |
| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide | 55.5 (1) | nih.gov |
| 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile | 49.2 (2) | nih.gov |
Solid-State Structures and Intermolecular Interactions
The packing of molecules in the crystalline state is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular forces are expected to play a significant role in defining its solid-state architecture.
Pi-Stacking: Aromatic systems like naphthalene and pyrimidine are known to engage in π-π stacking interactions. libretexts.orgacs.org These interactions, arising from a combination of dispersion and electrostatic forces, are crucial in the self-assembly of aromatic molecules. In the crystal structure of 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine, π-π stacking is observed between the pyrimidine and naphthalene rings of adjacent molecules. nih.govresearchgate.net The centroid-centroid distances for these interactions are reported to be 3.7659(12) Å and 3.7915(12) Å. nih.govresearchgate.net Given the presence of two extended aromatic systems, it is highly probable that π-π stacking plays a significant role in the crystal packing of this compound, likely in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. nih.gov
Other Interactions: The presence of a chlorine atom introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule. nih.gov Additionally, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common in the crystal packing of such compounds and have been observed in 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For 4-chloro-6-(naphthalen-1-yl)pyrimidine, these calculations would typically employ methods like Hartree-Fock (HF) or post-Hartree-Fock methods to solve the Schrödinger equation, providing a detailed picture of electron distribution and energy levels.
Key properties that would be determined include the molecule's geometry, dipole moment, and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, these calculations can generate an electrostatic potential map, which visualizes the electron density and helps predict sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | - | Indicates the ability to donate electrons. |
| LUMO Energy | - | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |
| Dipole Moment | - | Provides information on the polarity of the molecule. |
| Mulliken Atomic Charges | - | Describes the partial charge distribution on each atom. |
Note: The table above is illustrative as specific research data for this compound is not available.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful and widely used computational method to study chemical reactions. DFT calculations could be employed to elucidate the mechanisms of reactions involving this compound, such as nucleophilic aromatic substitution at the chloro-substituted position.
By mapping the potential energy surface of a reaction, DFT can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a theoretical prediction of the most favorable reaction mechanism. For instance, in a substitution reaction, DFT could determine whether the reaction proceeds through a Meisenheimer complex or a concerted mechanism. The calculated reaction energies and activation barriers would provide quantitative insights into the reaction kinetics and thermodynamics.
Molecular Modeling and Dynamics Simulations for Conformational Preferences
The naphthalene (B1677914) and pyrimidine (B1678525) rings in this compound are not coplanar. Molecular modeling and molecular dynamics (MD) simulations are essential tools for exploring the conformational landscape of this molecule.
Initial conformational analysis can be performed using molecular mechanics force fields to identify low-energy conformers. Subsequently, MD simulations can be run to study the dynamic behavior of the molecule over time in a simulated environment (e.g., in a specific solvent). These simulations would reveal the preferred dihedral angle between the naphthalene and pyrimidine rings and the rotational energy barrier. Understanding the conformational preferences is crucial as the three-dimensional shape of the molecule can significantly influence its biological activity and physical properties.
In Silico Approaches for Chemical Reaction Design and Optimization
In silico approaches leverage computational power to design and optimize chemical reactions, saving time and resources compared to purely experimental work. For this compound, these methods could be used to predict the outcomes of various synthetic transformations.
For example, by combining quantum chemical calculations and machine learning models, it would be possible to screen a virtual library of reactants to find the most suitable coupling partners for Suzuki or Buchwald-Hartwig cross-coupling reactions at the chloro position. These models can predict reaction yields, identify potential side products, and suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) based on the calculated properties of the reactants and transition states. This predictive power accelerates the discovery of efficient synthetic routes to novel derivatives of this compound.
Exploration of Advanced Chemical Applications of 4 Chloro 6 Naphthalen 1 Yl Pyrimidine and Its Derivatives
Role as a Versatile Synthetic Scaffold for Complex Molecule Construction
The 4-Chloro-6-(naphthalen-1-yl)pyrimidine moiety is a highly effective synthetic scaffold, primarily due to the reactivity of the C-Cl bond on the pyrimidine (B1678525) ring. This bond is susceptible to nucleophilic aromatic substitution (SNAr), enabling the straightforward introduction of diverse functional groups. This versatility has been exploited to construct a variety of complex heterocyclic systems and other novel molecules.
Research has demonstrated that related chloro-substituted naphthalene-pyridine scaffolds can be used as building blocks for a range of new compounds. For instance, the chlorine atom can be readily displaced by nitrogen nucleophiles, such as amines and hydrazines, to forge new C-N bonds. One study detailed the reaction of 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile with n-octyl amine, where two equivalents of the chloro-substituted scaffold reacted with the primary amine to yield a complex tertiary amine product, 2,2′-(octylazanediyl)bis(4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile) nih.govacs.org. This highlights the utility of the chloro group as a leaving group for constructing larger, more intricate molecules nih.govacs.org.
Similarly, the reaction of related scaffolds with hydrazine (B178648) hydrate (B1144303) produces hydrazinyl derivatives, which are themselves valuable intermediates for building fused heterocyclic systems like triazolopyridines acs.org. The 4-chloro-6-substituted pyrimidine framework is considered a key intermediate for synthesizing various important compounds acs.org. The ability to readily modify the core structure makes this compound a foundational component for combinatorial chemistry and the development of libraries of new chemical entities.
| Scaffold Type | Reactant | Resulting Functional Group/Structure | Reference |
|---|---|---|---|
| 2-Chloro-6-(naphthalen-1-yl)nicotinonitrile derivative | n-Octyl amine | Tertiary amine (bis-nicotinonitrile) | nih.govacs.org |
| 2-Chloro-6-(naphthalen-1-yl)nicotinonitrile derivative | Hydrazine hydrate | Hydrazinyl derivative (precursor to fused heterocycles) | acs.org |
| 4-Chloro-6-phenyl-pyrimidine | Amines | 4-Phenylamino-6-phenyl-pyrimidine derivatives | acs.org |
| Chloroacetyl chloride reacted with a scaffold | Cyclic secondary amines | Tertiary amine derivatives via SN2 reaction | nih.gov |
Applications in Materials Science
The unique combination of the naphthalene (B1677914) and pyrimidine moieties imparts interesting properties that are relevant to materials science, particularly in the fields of optoelectronics and crystal engineering.
Naphthalene and its derivatives are well-known for their distinct photophysical properties, including strong ultraviolet absorption and fluorescence, which are attributed to π-π* transitions within the aromatic system rsc.org. When conjugated with a pyrimidine ring, which is electron-accepting, a donor-acceptor (D-A) type structure is formed. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, influencing the material's optical and electronic properties.
Studies on related D-A systems incorporating pyrimidine have shown that they can be effective emitters in organic light-emitting diodes (OLEDs) nih.gov. By modifying substituents on the pyrimidine unit, the emissive characteristics and the energy gap between singlet and triplet states can be finely tuned, which is crucial for optimizing the performance of thermally activated delayed fluorescence (TADF) emitters nih.gov. The introduction of a naphthalene group into such systems typically results in a red-shift in the absorption spectra compared to the parent molecule without the naphthalene unit, indicating extended electronic conjugation nih.gov. The fluorescence properties, including quantum yield and emission wavelength, are also heavily influenced by this conjugation and can be sensitive to solvent polarity nih.govmdpi.com.
| Property | Observation | Significance | Reference |
|---|---|---|---|
| UV-Vis Absorption | Strong absorption in the UV region; red-shifted compared to non-naphthalene analogues. | Indicates extended π-conjugation. | nih.gov |
| Fluorescence | Often exhibit good fluorescence properties with high quantum yields. | Useful for applications in OLEDs, sensors, and dyes. | rsc.org |
| Donor-Acceptor (D-A) Character | Naphthalene (donor) linked to pyrimidine (acceptor) can promote intramolecular charge transfer (ICT). | Enables tuning of electronic and emissive properties for optoelectronics. | nih.gov |
| Intersystem Crossing (ISC) | The torsion angle between the donor (naphthalene) and acceptor (pyrimidine) can promote ISC. | Relevant for TADF materials and photosensitizers. |
Crystal engineering focuses on designing solid-state structures by controlling intermolecular interactions. The structure of this compound is well-suited for forming ordered supramolecular assemblies. The aromatic rings (both naphthalene and pyrimidine) can participate in π-π stacking interactions, which are crucial for organizing molecules in the solid state nih.govnih.gov.
| Interaction Type | Description | Role in Crystal Packing | Reference |
|---|---|---|---|
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Stabilizes the crystal structure and influences electronic properties. | nih.govresearchgate.net |
| Hydrogen Bonding (e.g., O-H···N, N-H···O) | Directional interaction between a hydrogen atom and an electronegative atom. | Forms robust synthons that direct the assembly into specific networks. | nih.govnih.gov |
| Weak Hydrogen Bonding (e.g., C-H···N, C-H···π) | Weaker, but significant, directional interactions. | Contributes to the overall stability and packing efficiency of the crystal. | nih.govresearchgate.net |
Development as Chemical Probes and Analytical Reagents
The inherent photophysical properties of the naphthalene moiety make it an excellent candidate for the core of fluorescent chemical probes rsc.orgachmem.com. Naphthalene-based probes are valued for their high quantum yields, excellent photostability, and sensitivity to their local environment rsc.org. By functionalizing the this compound scaffold, it is possible to design chemical probes for detecting specific analytes or imaging biological systems.
The strategy often involves attaching a recognition unit (a group that selectively binds to a target analyte) to the fluorophore core. The binding event then causes a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). For example, pyrimidine has been connected to BODIPY, a common fluorophore, to create probes for tumor cell imaging nih.gov. The pyrimidine part can also impart biological activity, leading to theranostic agents that combine imaging and therapy nih.gov. Given that naphthalene derivatives have been successfully developed into fluorescent probes for detecting metal ions like Al³⁺ and Cu²⁺, there is significant potential to develop this compound derivatives for similar analytical applications achmem.combiosynth.com. The reactive chlorine atom provides a convenient site for attaching various ionophores or other recognition moieties to create highly specific sensors.
Agrochemical and Other Industrial Chemical Applications
Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad range of biological activities rsc.org. They are found in numerous commercial herbicides, fungicides, and insecticides rsc.org. The mode of action often involves the inhibition of essential enzymes in the target pest or weed.
For example, certain pyrimidine derivatives function as herbicides by disrupting metabolic pathways in broadleaf weeds. Others, such as 4-Chloro-6-methyl-2-(propan-2-yl)pyrimidine, have been identified as antifungal agents that work by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Given the known efficacy of the chloropyrimidine scaffold in agrochemicals, this compound and its derivatives represent a promising area for the discovery of new active ingredients. The bulky naphthalene group could influence the compound's specificity, uptake, and interaction with the biological target, potentially leading to new herbicides or fungicides with novel modes of action or improved efficacy rsc.org.
Future Research Directions and Emerging Opportunities
Innovations in Green Chemistry and Sustainable Synthesis Routes
The synthesis of heterocyclic compounds, including pyrimidine (B1678525) derivatives, has traditionally relied on methods that often involve hazardous reagents and solvents, contributing to environmental concerns. rasayanjournal.co.inpowertechjournal.com The principles of green chemistry offer a transformative approach to mitigate these issues, emphasizing the use of safer, more sustainable techniques. rasayanjournal.co.inbenthamdirect.com For 4-Chloro-6-(naphthalen-1-yl)pyrimidine, future research is poised to develop synthesis routes that are not only environmentally benign but also economically viable.
Key areas of innovation include the adoption of multicomponent reactions (MCRs) , which offer a streamlined approach to synthesizing complex molecules in a single step, thereby reducing waste and energy consumption. rasayanjournal.co.innih.gov The development of novel catalysts, particularly those that are reusable and derived from non-toxic metals, is another promising avenue. powertechjournal.com Furthermore, the application of alternative energy sources such as microwave irradiation and ultrasound-assisted synthesis can significantly shorten reaction times and improve yields, aligning with the core tenets of green chemistry. powertechjournal.comnih.govnih.gov Solvent-free reaction conditions or the use of green solvents like ionic liquids are also expected to play a crucial role in developing sustainable synthetic protocols for this compound. rasayanjournal.co.inpowertechjournal.com
| Green Chemistry Approach | Potential Benefits for Synthesizing this compound |
| Multicomponent Reactions | Increased efficiency, reduced waste, and simplified purification processes. |
| Reusable Catalysts | Lowered costs, reduced metal contamination, and enhanced sustainability. |
| Microwave/Ultrasound | Accelerated reaction rates, improved yields, and reduced energy consumption. |
| Solvent-free/Green Solvents | Minimized environmental impact and reduced exposure to hazardous substances. |
Unexplored Chemical Transformations and Functionalization Pathways
The reactivity of the this compound scaffold is far from fully explored. The chlorine atom at the 4-position serves as a versatile handle for a variety of nucleophilic substitution reactions, yet the full extent of its reactivity with a diverse range of nucleophiles remains to be systematically investigated. growingscience.com Beyond simple substitution, modern synthetic methodologies open up a plethora of possibilities for novel functionalization.
One of the most exciting frontiers is the direct C-H functionalization of the pyrimidine and naphthalene (B1677914) rings. thieme-connect.com This approach allows for the introduction of new substituents without the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives. Research into transition-metal-catalyzed and transition-metal-free C-H activation methods could lead to the synthesis of a wide array of previously inaccessible analogs of this compound. thieme-connect.com Furthermore, exploring cycloaddition reactions and ring-transformation reactions could unveil entirely new heterocyclic systems derived from this starting material. growingscience.com
| Functionalization Pathway | Potential Outcomes |
| Nucleophilic Substitution | Access to a wide range of derivatives with diverse functional groups. |
| C-H Functionalization | Direct and efficient introduction of new substituents on the pyrimidine or naphthalene rings. |
| Cycloaddition Reactions | Formation of novel fused heterocyclic systems. |
| Ring-Transformation Reactions | Synthesis of unique and complex molecular architectures. |
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of drug discovery and materials science are increasingly benefiting from the integration of automation and high-throughput experimentation (HTE). nih.gov These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly accelerating the pace of research and development. researchgate.net this compound is an ideal candidate for incorporation into such automated workflows.
Automated synthesis platforms can be programmed to perform a series of reactions on the this compound core, systematically varying the reagents and reaction conditions to generate a diverse library of derivatives. researchgate.netyoutube.com This approach, coupled with high-throughput screening assays, would allow for the rapid identification of compounds with desired biological activities or material properties. mdpi.comacs.org The data generated from these experiments can also be used to train machine learning algorithms to predict the properties of virtual compounds, further streamlining the discovery process.
| Technology | Application to this compound |
| Automated Synthesis | Rapid generation of large and diverse compound libraries. |
| High-Throughput Screening | Efficient identification of lead compounds with desired properties. |
| Machine Learning | Predictive modeling to guide the design of new derivatives. |
Interdisciplinary Research Avenues in Advanced Chemical Sciences
The unique structural features of this compound make it a versatile scaffold with potential applications across various disciplines of chemical science. The pyrimidine core is a well-established pharmacophore found in numerous biologically active molecules, suggesting that derivatives of this compound could be explored as potential therapeutic agents. researchgate.netgsconlinepress.comnih.govbenthamscience.com
In the realm of materials science , the planar aromatic nature of the naphthalene moiety, combined with the electron-withdrawing properties of the chloropyrimidine ring, suggests potential applications in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as fluorescent probes.
Furthermore, the ability of the pyrimidine nitrogen atoms to coordinate with metal ions opens up possibilities in supramolecular chemistry and catalysis . nih.gov Self-assembly of metal-organic frameworks (MOFs) or the design of novel catalysts for organic transformations are just a few of the exciting interdisciplinary avenues that could be pursued. The convergence of chemistry, biology, and materials science will undoubtedly unlock the full potential of this compound and its derivatives.
| Research Area | Potential Application of this compound Derivatives |
| Medicinal Chemistry | Development of novel therapeutic agents targeting a range of diseases. |
| Materials Science | Design of new materials for organic electronics and optoelectronics. |
| Supramolecular Chemistry | Construction of functional supramolecular assemblies and metal-organic frameworks. |
| Catalysis | Development of novel catalysts for a variety of chemical transformations. |
Q & A
Q. Troubleshooting low yields :
- Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane).
- Recrystallize with ethanol to remove impurities .
Basic: What characterization techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.45–8.25 ppm for naphthyl groups) and chlorine substitution .
- HRMS : Verify molecular ion peaks (e.g., m/z 394.1794 for C₂₅H₂₂N₄O) .
- IR spectroscopy : Detect C-Cl stretching (~750 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
| Key Spectral Data | Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21–7.45 ppm (naphthyl protons) | |
| HRMS | m/z 394.1794 (M⁺) |
Advanced: How to resolve spectral contradictions (e.g., overlapping peaks in NMR)?
Methodological Answer:
- Deuterated solvent selection : Use DMSO-d₆ for better resolution of aromatic protons .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish naphthyl vs. pyrimidine protons) .
- Variable-temperature NMR : Reduce signal broadening caused by dynamic effects .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing HCl gas .
- Waste disposal : Segregate halogenated waste for professional treatment .
Advanced: How to manage hazardous byproducts (e.g., chlorinated intermediates)?
Methodological Answer:
- Neutralization : Treat acidic byproducts with 10% NaHCO₃ before disposal .
- Extraction : Use dichloromethane to isolate non-polar impurities .
- Real-time monitoring : Employ GC-MS to detect volatile chlorinated species .
Basic: What biological activities are associated with this compound?
Methodological Answer:
- Antimicrobial : Chlorine substituents enhance activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .
- Anticancer : Pyrimidine derivatives inhibit topoisomerase II (IC₅₀: ~10 µM) .
Advanced: How to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Modify substituents : Compare chloro vs. methoxy groups at position 6 for antimicrobial potency .
- Docking studies : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN) .
- QSAR models : Correlate logP values with cytotoxicity (e.g., higher lipophilicity enhances membrane penetration) .
Basic: What crystallographic methods determine its 3D structure?
Methodological Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals .
- Refinement : Apply SHELXL for least-squares refinement (R1 < 0.05 for high-resolution data) .
Advanced: How to refine structures with twinned or low-resolution data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
